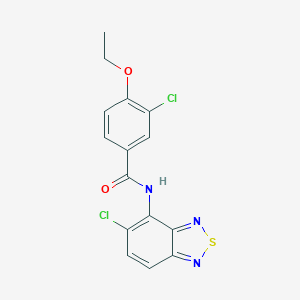![molecular formula C18H17N3O3S B251118 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B251118.png)
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide, also known as ABT-737, is a small molecule inhibitor that has gained significant attention in the field of cancer research. ABT-737 is a potent and selective inhibitor of B-cell lymphoma 2 (Bcl-2), which is a protein that plays a critical role in regulating apoptosis or programmed cell death.
作用機序
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide binds to the hydrophobic groove of Bcl-2, displacing pro-apoptotic proteins such as Bax and Bak. This leads to the activation of the intrinsic apoptotic pathway, which ultimately results in cell death. N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide has been shown to induce apoptosis in cancer cells with high levels of Bcl-2 expression, while sparing normal cells with low levels of Bcl-2 expression.
Biochemical and Physiological Effects:
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide has been found to have significant biochemical and physiological effects on cancer cells. In addition to inducing apoptosis, N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide has been shown to inhibit tumor growth, angiogenesis, and metastasis. N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide has also been found to sensitize cancer cells to other forms of therapy, such as chemotherapy and radiation therapy.
実験室実験の利点と制限
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and selectivity for Bcl-2, making it an effective tool for studying the role of Bcl-2 in cancer biology. However, N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide also has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide research. One area of focus is the development of more potent and selective Bcl-2 inhibitors. Another area of interest is the combination of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide with other forms of therapy to enhance its effectiveness. Additionally, there is ongoing research into the role of Bcl-2 in other diseases, such as neurodegenerative disorders and autoimmune diseases, which could lead to new applications for N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide.
合成法
The synthesis of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide involves a series of chemical reactions, including the condensation of 4-bromo-2-methylphenol and 2-aminothiophenol to form 6-bromo-1,3-benzothiazole. The resulting compound is then reacted with acetic anhydride to form N-acetyl-6-bromo-1,3-benzothiazole. Finally, N-acetyl-6-bromo-1,3-benzothiazole is reacted with 2-(2-methylphenoxy)acetic acid to yield N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide.
科学的研究の応用
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide has been extensively studied for its potential use in cancer therapy. Bcl-2 is overexpressed in many types of cancer and is associated with resistance to chemotherapy and radiation therapy. N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide has been shown to induce apoptosis in cancer cells by selectively inhibiting Bcl-2, resulting in the activation of the intrinsic apoptotic pathway. N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide has been found to be effective against a wide range of cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer.
特性
分子式 |
C18H17N3O3S |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H17N3O3S/c1-11-5-3-4-6-15(11)24-10-17(23)21-18-20-14-8-7-13(19-12(2)22)9-16(14)25-18/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21,23) |
InChIキー |
LLMDQGMHGAKLKL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C |
正規SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251040.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B251042.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-chlorobenzamide](/img/structure/B251043.png)

![N-{3-[(4-propoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251046.png)
![4-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B251048.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B251050.png)
![4-(butan-2-yloxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251052.png)
![5-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B251053.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-fluorobenzoyl)thiourea](/img/structure/B251054.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B251055.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-bromobenzamide](/img/structure/B251058.png)